
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 5,8-dimethoxyquinoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to introduce the N,N,2-trimethylamino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and halogenated quinoline compounds.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is employed in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties .
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to affect neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethoxyquinoline: Similar in structure but lacks the N,N,2-trimethylamino group.
5,8-Dimethoxyquinoline: The parent compound without the N,N,2-trimethylamino group.
N,N-Dimethylquinoline: Lacks the methoxy groups at positions 5 and 8
Uniqueness
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both methoxy groups and the N,N,2-trimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
66890-11-7 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
5,8-dimethoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C14H18N2O2/c1-9-8-10(16(2)3)13-11(17-4)6-7-12(18-5)14(13)15-9/h6-8H,1-5H3 |
InChI-Schlüssel |
IPVBUNUOMJDUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)
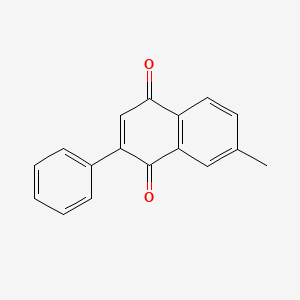


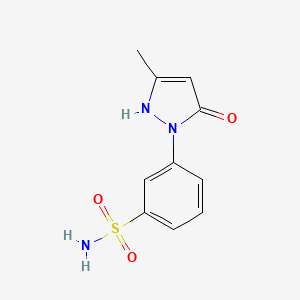



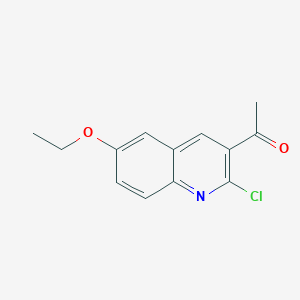
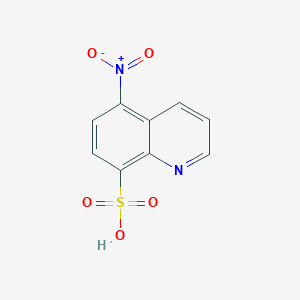
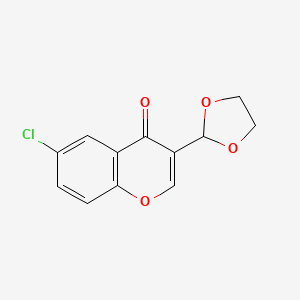
![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
